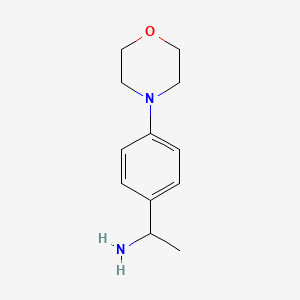

1-(4-Morpholin-4-yl-phenyl)-ethylamine

説明

Synthesis Analysis

The synthesis of compounds related to 1-(4-Morpholin-4-yl-phenyl)-ethylamine involves various chemical reactions to introduce the morpholine moiety and other substituents to the core structure. For instance, the synthesis of a series of 1-arylpyrazoles as potent σ(1) receptor antagonists included the use of small cyclic amines, such as morpholine, and an ethylenoxy spacer to achieve selectivity for σ(1)R over σ(2)R . Similarly, high-quality single crystals of a compound containing the morpholine group were grown using the slow evaporation method, indicating the versatility of morpholine in synthesis . Another study reported the electrochemical synthesis of a dihydroquinolinyl-morpholine derivative, showcasing an alternative method for constructing morpholine-containing compounds .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using various techniques. Single-crystal X-ray diffraction studies have been employed to determine the crystal structure of these compounds, revealing details such as the presence of two crystallographically independent molecules in different orientations and the stability of the molecules in the unit cell due to weak interactions . The crystal structure of another morpholine derivative was solved, showing a chair conformation of the morpholinium group and specific dihedral angles between functional groups .

Chemical Reactions Analysis

Morpholine derivatives participate in a range of chemical reactions. For example, the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride resulted in the synthesis of a compound with potential biological activity . The formation of tertiary aminoalkanol hydrochlorides from amino ketones through nucleophilic addition of Grignard reagents followed by conversion to hydrochlorides is another example of the chemical reactivity of morpholine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photoluminescence analysis of an enantiopure morpholine derivative revealed blue and green emission bands, indicating its potential for optical applications . The logP value, a measure of lipophilicity, was determined for a dihydropyridine morpholine derivative, providing insight into its pharmacokinetic properties . Additionally, the antimicrobial and antitumor activities of these compounds have been evaluated, demonstrating their potential in medicinal chemistry .

科学的研究の応用

Enzyme Inhibition and Antimicrobial Activity

A study investigated the enzyme inhibitory and antimicrobial activities of derivatives of 1-(4-Morpholin-4-yl-phenyl)-ethylamine. It focused on the inhibitory potential of these compounds on acetylcholinesterase, monoamine oxidase, cyclooxygenase enzymes, and their antimicrobial effects, suggesting potential applications in treating inflammatory diseases and microbial infections (Can et al., 2017).

Synthesis and Structural Characterization

Another study involved the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound was synthesized, characterized, and its structure confirmed by crystal X-ray diffraction. It also showed significant antimicrobial and anti-TB activity (Mamatha S.V et al., 2019).

Anticancer Potential

A novel compound, 1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, was synthesized and characterized. It demonstrated antimicrobial activity and potential as an inhibitor of heat shock protein 90, indicating possible applications in cancer therapy (Ranjith et al., 2014).

Chemical Synthesis Techniques

Research has been conducted on the Wittig–SNAr reactions, where derivatives including morpholine were synthesized with high stereoselectivity. Such compounds are intermediates in the synthesis of kinase inhibitors, highlighting their potential in drug development (Xu et al., 2015).

Design and Synthesis for Anti-Breast Cancer Agents

A study focused on designing and synthesizing a benzenesulfonamide derivative incorporating morpholine for anti-breast cancer activity. The compound demonstrated significant activity against breast cancer cells and was supported by molecular docking studies (Kumar et al., 2021).

作用機序

Target of Action

For instance, some morpholine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters .

Mode of Action

Morpholine derivatives have been reported to inhibit mao, thereby preventing the breakdown of neurotransmitters and increasing their availability . This can lead to changes in neuronal signaling and potentially influence various physiological processes.

Biochemical Pathways

Inhibition of mao can affect several biochemical pathways, including those involved in the metabolism of neurotransmitters . This can have downstream effects on neuronal communication and various physiological processes.

Pharmacokinetics

Morpholine derivatives are generally known for their ability to cross biological barriers, including the blood-brain barrier, which can influence their bioavailability and pharmacokinetic properties .

Result of Action

The inhibition of mao by morpholine derivatives can lead to increased levels of neurotransmitters, potentially influencing neuronal signaling and various physiological processes .

特性

IUPAC Name |

1-(4-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOHGGYEBXCWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406723 | |

| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholin-4-yl-phenyl)-ethylamine | |

CAS RN |

728024-36-0 | |

| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)